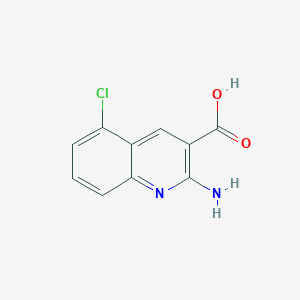
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate is an organic compound with the molecular formula C10H8Br2NO4 It is characterized by the presence of a dibromovinyl group attached to a nitrobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the bromination process. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Products with various nucleophiles replacing the bromine atoms.
Reduction: Methyl 4-(2,2-Dibromovinyl)-3-aminobenzoate.
Oxidation: Epoxides or other oxidized derivatives of the vinyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dibromovinyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2,2-Dibromovinyl)benzoate
- Methyl 4-(2,2-Dichlorovinyl)-3-nitrobenzoate
- Methyl 4-(2,2-Dibromovinyl)-3-aminobenzoate
Uniqueness
Methyl 4-(2,2-Dibromovinyl)-3-nitrobenzoate is unique due to the presence of both a dibromovinyl group and a nitro group on the benzoate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H7Br2NO4 |
|---|---|
Molekulargewicht |
364.97 g/mol |
IUPAC-Name |
methyl 4-(2,2-dibromoethenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C10H7Br2NO4/c1-17-10(14)7-3-2-6(5-9(11)12)8(4-7)13(15)16/h2-5H,1H3 |
InChI-Schlüssel |
KGKANNYZKZVJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C=C(Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)

![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)


![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)
![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)




